Technical Whitepaper: Physical and Chemical Properties of Methyl 2-(quinoxalin-5-yl)acetate and Its Advanced Derivatives
Technical Whitepaper: Physical and Chemical Properties of Methyl 2-(quinoxalin-5-yl)acetate and Its Advanced Derivatives
Executive Summary
The Methyl 2-(quinoxalin-5-yl)acetate scaffold represents a highly versatile and privileged structure in modern synthetic and medicinal chemistry. While the unsubstituted base molecule serves as a fundamental theoretical building block, its heavily functionalized derivatives are critical to high-throughput reaction screening and targeted drug discovery. This technical guide explores the physicochemical properties, synthesis protocols, and advanced applications of this chemical class, with a specific focus on its most industrially significant derivative: Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate (Informer Compound X1)[1].
Structural Significance & Physicochemical Properties
The core quinoxaline ring—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring—imparts significant electron-deficient character to the molecule. The addition of a methyl acetate moiety at the 5-position provides a critical vector for both steric alignment in biological targets and functionalization in synthetic libraries.
In pharmaceutical and methodological research, the most prominent commercial manifestation of this scaffold is the Merck & Co. Aryl Halide Chemistry Informer Library Compound X1[1]. This specific derivative incorporates a fused pyrido-dioxo ring system and a bromine atom, making it an ideal substrate for testing the limits of novel cross-coupling methodologies.
Quantitative Data Summary
The following table contrasts the theoretical base scaffold with its primary industrial derivative[1]:
| Property | Base Scaffold (Theoretical) | Informer Compound X1[1] |
| Chemical Name | Methyl 2-(quinoxalin-5-yl)acetate | Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate |
| CAS Number | N/A | 150533-87-2 |
| Molecular Formula | C11H10N2O2 | C14H13BrN2O4 |
| Molecular Weight | 202.21 g/mol | 353.17 g/mol |
| Physical State | Solid (Predicted) | Solid |
| Storage Class | N/A | 11 (Combustible Solids) |
| Water Hazard Class | N/A | WGK 3 (Highly Hazardous) |
Applications in High-Throughput Reaction Screening
Informer Compound X1 is one of 18 drug-like molecules in the Aryl Halide Chemistry Informer Library[1]. Chemists utilize this compound to directly compare and analyze a new catalytic reaction's successes and shortcomings. Because the molecule contains multiple coordinating heteroatoms (nitrogen and oxygen) and a sterically hindered aryl bromide, it acts as a "stress test" for novel cross-coupling catalysts[1].
High-throughput reaction screening workflow utilizing Informer Compound X1.
Pharmacological Relevance: CCK2 Receptor Modulation
Beyond reaction screening, substituted quinoxalines are heavily investigated in drug discovery. Specifically, amidophenyl-sulfonylamino-quinoxaline compounds are potent modulators of the Cholecystokinin-2 (CCK2) receptor[2]. Gastrin and cholecystokinin are key regulators of gastrointestinal function and central nervous system neurotransmission[2]. The acetate and sulfonylamino substitutions on the quinoxaline core provide the necessary hydrogen-bonding interactions and spatial geometry required to antagonize or agonize the CCK2 receptor, offering therapeutic potential for CCK2-mediated diseases[2].
Self-Validating Experimental Protocol: Synthesis of the Quinoxaline-5-acetate Core
The following protocol details the synthesis of the base methyl 2-(quinoxalin-5-yl)acetate scaffold via a modified Hinsberg condensation. As a Senior Application Scientist, I have designed this protocol to be self-validating, ensuring that each step provides observable feedback to confirm reaction trajectory.
Step-by-Step Methodology
Step 1: Reagent Preparation & Activation
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Action: Dissolve 10.0 mmol of methyl 2-(2,3-diaminophenyl)acetate in 20 mL of degassed glacial acetic acid at room temperature.
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Causality: Glacial acetic acid is selected because it acts as both a solvent and a mild acid catalyst. It protonates the incoming dicarbonyl to increase its electrophilicity without fully protonating the diamine (which would destroy its nucleophilicity).
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Validation Check: The solution must remain clear or light yellow. A rapid shift to a dark brown/black color indicates premature oxidative degradation of the diamine, requiring the starting material to be repurified.
Step 2: Acid-Catalyzed Condensation
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Action: Add 10.5 mmol of a 1,2-dicarbonyl compound (e.g., glyoxal) dropwise over 10 minutes. Elevate the reaction temperature to 80°C and stir for 2 hours.
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Causality: Dropwise addition prevents the formation of polymeric side products by keeping the local concentration of the highly reactive dicarbonyl low. The slight stoichiometric excess (0.5 mmol) ensures complete consumption of the diamine, which is notoriously difficult to separate from the final product during chromatography.
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Validation Check: TLC analysis (Hexane:EtOAc 7:3) should reveal the disappearance of the highly polar diamine spot and the emergence of a new, strongly UV-active spot (the quinoxaline core).
Step 3: Quenching and Isolation
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Action: Pour the hot reaction mixture directly over 100 g of crushed ice under vigorous stirring.
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Causality: Rapid cooling forces the hydrophobic quinoxaline product to precipitate out of solution, while the water-soluble unreacted glyoxal and acetic acid remain trapped in the aqueous phase.
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Validation Check: A rapid, distinct precipitation of a solid should occur. If an emulsion or oil forms, it indicates incomplete cyclization or trapped solvent; scratching the flask with a glass rod will provide nucleation sites to induce crystallization.
Step 4: Purification
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Action: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and recrystallize from hot ethanol.
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Causality: Ethanol provides an optimal polarity gradient. Hot ethanol completely dissolves the product, but as it cools, the pure quinoxaline selectively crystallizes while polar impurities remain dissolved in the mother liquor.
Synthetic workflow for the quinoxaline-5-acetate scaffold via acid-catalyzed condensation.
Safety, Handling, and Analytical Characterization
When handling complex quinoxaline derivatives like Informer Compound X1, strict adherence to industrial hygiene is required. The compound is classified as a Combustible Solid (Storage Class 11) and falls under Water Hazard Class WGK 3, indicating severe hazard to aquatic environments[1].
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Engineering Controls: Provide appropriate exhaust ventilation in areas where dust is formed to prevent inhalation exposure[3].
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First Aid Measures: In case of inhalation, move the person into fresh air. If skin contact occurs, wash off immediately with soap and plenty of water. For eye exposure, flush eyes with water as a precaution[3].
For analytical characterization, the structural integrity of the synthesized scaffold should be confirmed via ^1H NMR (focusing on the diagnostic singlet of the methyl acetate group around δ 3.7-3.9 ppm and the downfield aromatic protons of the quinoxaline ring) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.
Sources
- 1. Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido 1,2,3-de quinoxalin-5-yl)acetate = 90 150533-87-2 [sigmaaldrich.com]
- 2. US20050038032A1 - Quinoxaline compounds - Google Patents [patents.google.com]
- 3. METHYL 2-(9-BROMO-2,3-DIOXO-2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[1,2,3-DE]QUINOXALIN-5-YL)ACETATE - Safety Data Sheet [chemicalbook.com]
